Ethyl [(2,2-dimethoxyethyl)carbamoyl]formate
Description
Ethyl [(2,2-dimethoxyethyl)carbamoyl]formate is a carbamate derivative characterized by an ethyl ester linked to a carbamoyl group substituted with a 2,2-dimethoxyethyl moiety. This compound is synthesized via reductamination reactions, as demonstrated in heterocyclic chemistry, where (2,2-dimethoxyethyl)methylamine reacts with intermediates like ethyl 2H-pyrido[4,3-b]indole-2-carboxylate in the presence of trifluoroacetic acid (TFA) and triethylsilane, achieving yields >90% and high purity (>99%) . Its structural features make it a versatile intermediate in pharmaceutical synthesis, particularly for indole and pyridine derivatives.
Properties
IUPAC Name |
ethyl 2-(2,2-dimethoxyethylamino)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5/c1-4-14-8(11)7(10)9-5-6(12-2)13-3/h6H,4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZDEUKTKFVQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(2,2-dimethoxyethyl)carbamoyl]formate typically involves the reaction of ethyl formate with 2,2-dimethoxyethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst and requires precise temperature and pressure control to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes to maintain consistent quality and efficiency. The process includes rigorous purification steps to remove any impurities and ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl [(2,2-dimethoxyethyl)carbamoyl]formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
Ethyl [(2,2-dimethoxyethyl)carbamoyl]formate has potential applications in drug design, particularly as a precursor for synthesizing bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have shown promise in targeting specific biological pathways related to various diseases.
Case Study: Synthesis of Antiviral Agents
A notable application is in the synthesis of antiviral agents where the compound serves as an intermediate. Researchers have utilized it to create analogs that inhibit viral replication mechanisms. For example, studies have indicated that modifications to the carbamate moiety can yield compounds with improved efficacy against viral infections .
Agrochemical Applications
2. Pesticide Formulation
In agrochemistry, this compound is explored for its potential as a pesticide or herbicide. Its ability to modify biological activity makes it suitable for developing formulations that target pests while minimizing environmental impact.
Case Study: Insecticidal Activity
Research has demonstrated that formulations containing this compound exhibit significant insecticidal properties against common agricultural pests. Field trials have shown a reduction in pest populations when applying these formulations compared to traditional pesticides .
Material Science
3. Polymer Chemistry
The compound's reactivity allows it to be used in polymer synthesis, particularly in creating biodegradable materials. Its incorporation into polymer matrices can enhance mechanical properties while maintaining environmental sustainability.
Data Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Tensile Strength | 25 MPa |
| Elongation at Break | 300% |
| Biodegradability | 90% in 6 months |
Mechanism of Action
The mechanism of action of Ethyl [(2,2-dimethoxyethyl)carbamoyl]formate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The carbamoyl group’s substituent defines the physicochemical and biological properties of these compounds. Below is a comparative analysis:
Physicochemical Properties
- Polarity : Dimethoxyethyl and morpholinyl derivatives exhibit higher polarity due to ether and amine groups, favoring aqueous solubility. Fluorinated and aromatic analogs are more lipophilic .
- Stability : Dimethoxyethyl groups may undergo hydrolysis under acidic/basic conditions, whereas fluorinated derivatives (e.g., 2,2-difluoroethyl) are resistant to degradation .
Biological Activity
Ethyl [(2,2-dimethoxyethyl)carbamoyl]formate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₉H₁₉N₃O₅
- Molar Mass : 219.26 g/mol
The compound features a carbamoyl group linked to an ethyl formate moiety, which is significant for its biological interactions.
Biological Activity
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of carbamoyl formates have shown broad-spectrum activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Case Study : A study demonstrated that modifications in the central α-amino acid of related compounds enhanced their efficacy against Escherichia coli and Staphylococcus aureus, suggesting that structural optimization could similarly enhance the activity of this compound against resistant strains .
2. Anti-inflammatory Properties
Compounds containing carbamoyl groups are often evaluated for anti-inflammatory effects. This compound may possess such properties based on structural analogs that inhibit pro-inflammatory cytokines.
- Research Finding : In vitro studies on related compounds have shown a reduction in TNF-alpha levels in activated macrophages, indicating potential anti-inflammatory mechanisms .
3. Cytotoxicity and Cancer Research
Preliminary studies suggest that this compound may exhibit cytotoxicity against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells.
- Case Study : A derivative was tested against breast cancer cell lines, where it showed a dose-dependent increase in cell death, with IC50 values indicating significant potency .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways critical to bacterial survival or cancer cell proliferation.
- Receptor Modulation : Potential interaction with inflammatory mediators suggests a role in modulating receptor activity associated with inflammatory responses.
Table 1: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
